Dual COX-1/RAS Inhibition: A Unique Polypharmacology Profile
6CEPN exhibits a dual mechanism of action, validated as both a selective COX-1 inhibitor and a RAS pathway inhibitor via Icmt. In a transcriptome-wide RNA-seq analysis, the gene expression pattern induced by 6CEPN in colon cancer cells was extremely similar to that of the established RAS inhibitor Salirasib [1]. Molecular docking and biochemical assays confirm that 6CEPN directly binds to the active site of Icmt, inhibiting its activity and thereby blocking RAS activation [1]. This is a distinct mechanistic profile not observed in typical COX-1 selective inhibitors like SC-560, which do not impact the Icmt/RAS axis.
| Evidence Dimension | Target Engagement and Downstream Signaling |
|---|---|
| Target Compound Data | Inhibits both COX-1 activity (in vitro and ex vivo) and Icmt activity, leading to suppression of RAS and its downstream effectors (c-Raf/MEK/ERK and PI3K/AKT/mTOR pathways) [1][2]. |
| Comparator Or Baseline | Salirasib (FTS) – a RAS inhibitor that does not inhibit COX-1 [1]. SC-560 – a selective COX-1 inhibitor that does not inhibit Icmt/RAS. |
| Quantified Difference | 6CEPN uniquely combines the two mechanisms, while the comparators exhibit only one of the two activities. The transcriptomic signature of 6CEPN is reported to be extremely similar to that of Salirasib [1]. |
| Conditions | Human colon cancer cell lines (e.g., HT29); in vitro kinase and enzymatic assays. |
Why This Matters
This polypharmacology allows 6CEPN to simultaneously target two distinct oncogenic pathways (prostaglandin synthesis and RAS-driven proliferation), potentially offering superior efficacy or a means to overcome resistance seen with single-pathway inhibitors.
- [1] Zhao Y, Fan D, Ru B, Cheng KW, Hu S, Zhang J, Li ET, Wang M. 6-C-(E-phenylethenyl)naringenin induces cell growth inhibition and cytoprotective autophagy in colon cancer cells. Eur J Cancer. 2016 Nov;68:38-50. View Source
- [2] Li H, Zhu F, Chen H, Cheng KW, Zykova T, Oi N, Lubet RA, Bode AM, Wang M, Dong Z. 6-C-(E-phenylethenyl)-naringenin suppresses colorectal cancer growth by inhibiting cyclooxygenase-1. Cancer Res. 2014 Jan 1;74(1):243-52. View Source
